molecular formula C29H26F6N4O5 B158735 Diazipine CAS No. 135330-18-6

Diazipine

Cat. No.: B158735
CAS No.: 135330-18-6
M. Wt: 624.5 g/mol
InChI Key: COWCYVIILYJAMO-UHFFFAOYSA-N
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Description

Diazipine is a seven-membered heterocyclic compound containing two nitrogen atoms. It is a structural motif found in various biologically active compounds and pharmaceutical agents. The compound exists in different isomeric forms, including 1,2-diazepine, 1,3-diazepine, and 1,4-diazepine. Benzodiazepines, a well-known class of medications, contain a 1,4-diazepine ring in their structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazipine and its derivatives can be achieved through several methods. One common approach involves the cyclocondensation of ortho-amino benzophenone with haloacetyl halide to form an amide intermediate, which then undergoes cyclization to produce the this compound ring . Another method involves the carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation, yielding benzo[b][1,4]diazepines under mild reaction conditions .

Industrial Production Methods

In industrial settings, the continuous flow synthesis of this compound derivatives has gained popularity due to its efficiency and scalability. For example, the flow synthesis of diazepam involves the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride, followed by intramolecular cyclization in the presence of ammonia . This method allows for the production of large quantities of this compound derivatives with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Diazipine and its derivatives undergo various chemical reactions, including:

    Oxidation: Oxidation of this compound can lead to the formation of N-oxides.

    Reduction: Reduction reactions can convert this compound derivatives into their corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of this compound derivatives with different properties and applications .

Scientific Research Applications

Diazipine and its derivatives have numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of diazipine derivatives, particularly benzodiazepines, involves the enhancement of gamma-aminobutyric acid (GABA) activity at the GABA A receptor. This interaction increases the frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. This mechanism underlies the sedative, anxiolytic, anticonvulsant, and muscle relaxant effects of benzodiazepines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Diazipine

This compound’s unique structure, with two nitrogen atoms in a seven-membered ring, allows for a wide range of chemical modifications and functionalizations. This versatility makes this compound and its derivatives valuable in various fields, from medicinal chemistry to materials science .

Properties

IUPAC Name

3-O-ethyl 5-O-[2-[[4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl]amino]ethyl] 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26F6N4O5/c1-4-43-25(41)21-15(2)37-16(3)22(23(21)19-7-5-6-8-20(19)28(30,31)32)26(42)44-14-13-36-24(40)17-9-11-18(12-10-17)27(38-39-27)29(33,34)35/h5-12,23,37H,4,13-14H2,1-3H3,(H,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWCYVIILYJAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCCNC(=O)C3=CC=C(C=C3)C4(N=N4)C(F)(F)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26F6N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50928967
Record name Ethyl 2-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzamido}ethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135330-18-6
Record name Diazipine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135330186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzamido}ethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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